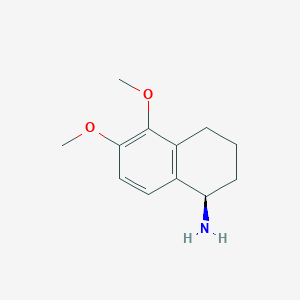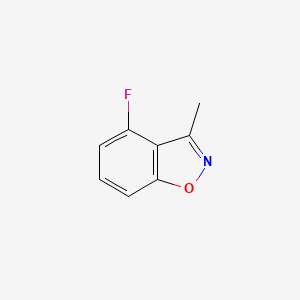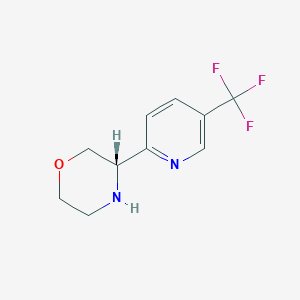
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the reaction of 5-(trifluoromethyl)pyridine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microfluidic reactors can be employed to achieve precise control over reaction conditions, leading to higher purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could result in a partially or fully reduced pyridine ring.
Aplicaciones Científicas De Investigación
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)pyridin-2-ol
- Imidazo[1,2-a]pyridines
Uniqueness
(S)-3-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is unique due to the presence of both a trifluoromethyl group and a morpholine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11F3N2O |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
(3S)-3-[5-(trifluoromethyl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-8(15-5-7)9-6-16-4-3-14-9/h1-2,5,9,14H,3-4,6H2/t9-/m1/s1 |
Clave InChI |
IFSOBWSSXYQNIZ-SECBINFHSA-N |
SMILES isomérico |
C1COC[C@@H](N1)C2=NC=C(C=C2)C(F)(F)F |
SMILES canónico |
C1COCC(N1)C2=NC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


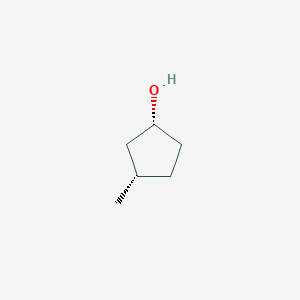

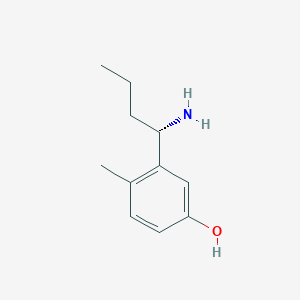

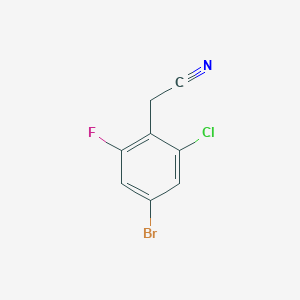

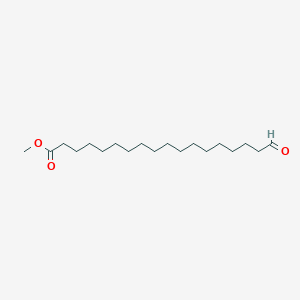
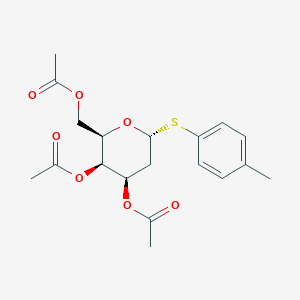
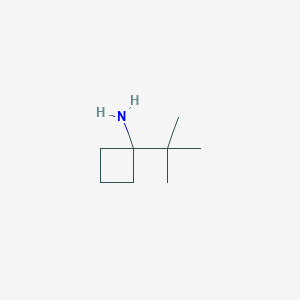
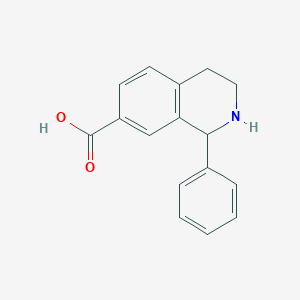
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
